molecular formula C8H5ClN2O B3050281 3-Chloro-4-phenylfurazan CAS No. 24786-13-8

3-Chloro-4-phenylfurazan

Cat. No.: B3050281
CAS No.: 24786-13-8
M. Wt: 180.59 g/mol
InChI Key: XPNVNMPGTQWLOK-UHFFFAOYSA-N
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Description

3-Chloro-4-phenylfurazan is an organic compound with the molecular formula C8H5ClN2O. It belongs to the class of furazan derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a furazan ring substituted with a chlorine atom at the 3-position and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-phenylfurazan can be synthesized through a metal-free one-flask approach. This method involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. The process integrates three steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride, all conducted in a single flask. This approach is efficient and provides moderate to good yields under mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The choice of method depends on factors like the scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenylfurazan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The furazan ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furazan derivatives, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

3-Chloro-4-phenylfurazan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-phenylfurazan involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it catalyzes the conversion of L-tryptophan to N-formylkynurenine in the kynurenine pathway. This pathway plays a crucial role in immune response modulation by depleting tryptophan levels and producing bioactive metabolites that enhance immune tolerance .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-phenyl-1,2,4-oxadiazole
  • 3-Phenyl-5-alkoxy-1,2,4-oxadiazoles
  • 3-Bromo-4-phenylfurazan

Uniqueness

3-Chloro-4-phenylfurazan is unique due to its specific substitution pattern on the furazan ring, which imparts distinct chemical and biological properties. Compared to other furazan derivatives, it exhibits unique reactivity in substitution and cycloaddition reactions, making it valuable for synthesizing complex heterocyclic compounds .

Properties

IUPAC Name

3-chloro-4-phenyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNVNMPGTQWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524585
Record name 3-Chloro-4-phenyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24786-13-8
Record name 3-Chloro-4-phenyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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